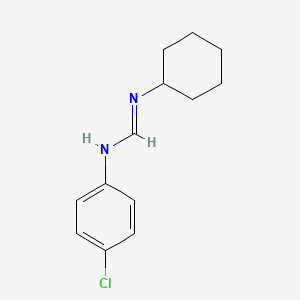
4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a methyl group and a naphthyl group attached to the thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of naphthylamine derivatives with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve refluxing in solvents such as ethanol or toluene.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
化学反应分析
Types of Reactions: 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, and alkylating agents under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: In chemistry, 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: In medicine, derivatives of thiadiazoles, including this compound, are investigated for their pharmacological properties. They have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme.
相似化合物的比较
- 4-Methyl-N-(naphthalen-2-yl)benzenesulfonamide
- 4-Methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide
Comparison: Compared to similar compounds, 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring This ring imparts distinct chemical properties, such as increased stability and reactivity
属性
CAS 编号 |
63304-44-9 |
|---|---|
分子式 |
C13H11N3S |
分子量 |
241.31 g/mol |
IUPAC 名称 |
4-methyl-N-naphthalen-2-ylthiadiazol-5-amine |
InChI |
InChI=1S/C13H11N3S/c1-9-13(17-16-15-9)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,14H,1H3 |
InChI 键 |
JHINLSFOZPZNCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SN=N1)NC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
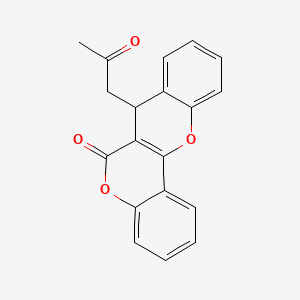
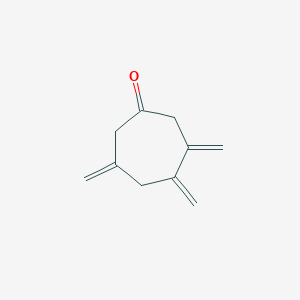
![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)
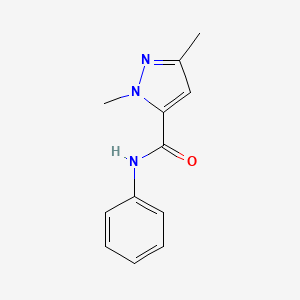
![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)
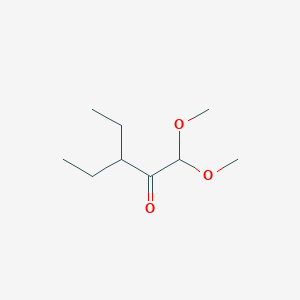
![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)
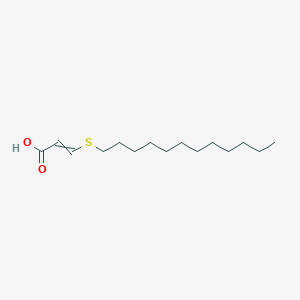



![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
